Cas no 38456-36-9 ((3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate)
![(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate structure](https://fr.kuujia.com/scimg/cas/38456-36-9x500.png)
38456-36-9 structure
Nom du produit:(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate
(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate Propriétés chimiques et physiques
Nom et identifiant
-
- (3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate
- CHEBI:4931
- Eupaserrin
- 2-Butenoic acid, 2-[(acetyloxy)methyl]-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6E,8S*,10E,11aR*]]-
- CHEMBL5075131
- [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate
- C09436
- Q27106562
- BDBM50586765
- DTXSID201098882
- 2-Butenoic acid, 2-((acetyloxy)methyl)-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4R*(Z),6E,8S*,10E,11aR*))-
- [(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate
- 38456-36-9
-
- Piscine à noyau: InChI=1S/C22H28O7/c1-6-16(11-27-15(5)23)22(26)29-19-10-13(3)8-17(24)7-12(2)9-18-20(19)14(4)21(25)28-18/h6,8-9,17-20,24H,4,7,10-11H2,1-3,5H3/b12-9+,13-8+,16-6-/t17-,18+,19+,20-/m0/s1
- La clé Inchi: WTROTTYFRJDSKY-QKGVNLGISA-N
- Sourire: CC=C(COC(=O)C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C
Propriétés calculées
- Qualité précise: 404.18354
- Masse isotopique unique: 404.183503
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 6
- Complexité: 787
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 3
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 99.1
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.2
- Point d'ébullition: 573.6°C at 760 mmHg
- Point d'éclair: 194.9°C
- Indice de réfraction: 1.54
- Le PSA: 99.13
(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate Littérature connexe
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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